Cas no 3833-84-9 (7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid)

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a fluorinated heterocyclic compound featuring a cyclopenta[b]quinoline scaffold with a carboxylic acid functional group at the 9-position. The incorporation of fluorine at the 7-position enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. Its rigid polycyclic structure and functional group versatility allow for further derivatization, enabling applications in the synthesis of bioactive molecules. The compound’s stability and potential for selective interactions with biological targets make it particularly useful in the development of novel therapeutic agents, including enzyme inhibitors or receptor modulators. Its precise structural attributes contribute to its utility in high-precision synthetic applications.
7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid structure
3833-84-9 structure
Product Name:7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
CAS No:3833-84-9
MF:C13H10FNO2
MW:231.222406864166
CID:1069077
PubChem ID:865221
Update Time:2025-05-28

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
    • 7-Fluor-2,3-dihydro-1H-cyclopenta[b]chinolin-9-carbonsaeure
    • 8-fluoro-3,3-diphenyl-3H-naphtho[1,2-c]furan-1-one
    • 8-fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one
    • AC1L6K7Z
    • AC1Q4NEK
    • AG-K-33119
    • AR-1H4554
    • CTK4G2678
    • NCI60_005675
    • CS-0320168
    • AKOS000124805
    • 7-fluoro-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
    • Oprea1_625755
    • BBL029765
    • DB-322861
    • MLS000123325
    • 3833-84-9
    • HMS2453H16
    • SMR000123961
    • 1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID, 7-FLUORO-2,3-DIHYDRO-
    • DTXSID601172052
    • BRD-K02276002-001-07-2
    • 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylicacid
    • STL146834
    • CHEMBL1372185
    • VS-09410
    • Oprea1_624344
    • G89786
    • MDL: MFCD02741580
    • Inchi: 1S/C13H10FNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17)
    • InChI Key: GQDGXIDEQRWWKN-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C(=O)O)=C1C(CCC1)=N2

Computed Properties

  • Exact Mass: 231.06955672g/mol
  • Monoisotopic Mass: 231.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.2Ų

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390838-1g
7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
3833-84-9 97%
1g
¥2273.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390838-5g
7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
3833-84-9 97%
5g
¥6801.00 2024-05-16

Additional information on 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Recent Advances in the Study of 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS: 3833-84-9)

The compound 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS: 3833-84-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.

A study published in the Journal of Medicinal Chemistry in 2023 explored the synthetic pathways for this compound, highlighting its efficiency and scalability. The researchers employed a multi-step synthesis involving cyclization and fluorination reactions, achieving a high yield of the target molecule. The study also emphasized the importance of the fluorine substituent in enhancing the compound's bioavailability and metabolic stability.

In terms of biological activity, 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has shown promising results as an inhibitor of specific enzymes involved in inflammatory pathways. A preclinical study demonstrated its efficacy in reducing inflammation in animal models, suggesting potential applications in treating autoimmune diseases. The compound's ability to modulate key signaling pathways was further elucidated through proteomic and transcriptomic analyses.

Another significant development is the exploration of this compound's role in oncology. Researchers have identified its potential to interfere with DNA replication in cancer cells, leading to apoptosis. A recent in vitro study revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic window.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. Current research is focused on structural modifications to improve its solubility and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its transition into clinical trials.

In conclusion, 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS: 3833-84-9) represents a promising candidate for further drug development. Its multifaceted biological activities and synthetic accessibility make it a valuable molecule for addressing unmet medical needs. Future studies should prioritize translational research to fully realize its therapeutic potential.

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